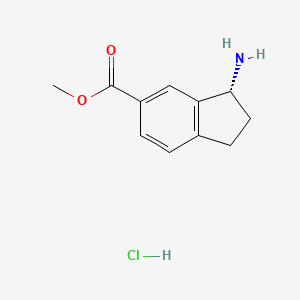

(R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Description

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chiral indene derivative with a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol (CAS: 1246509-67-0, MFCD22392685). It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting kinases like DDR1 (Discoidin Domain Receptor 1) and components of epigenetic pathways . The compound’s stereochemistry (R-configuration) is crucial for its biological activity, as enantiomeric forms (e.g., S-isomer) often exhibit distinct pharmacological profiles .

Key synthetic routes involve coupling reactions with heterocyclic amines or pyrimidines using palladium catalysts or carbodiimide-based coupling agents (e.g., EDCI/HOAt) . Its hydrochloride salt enhances stability and solubility, making it suitable for in vitro and in vivo studies.

Properties

IUPAC Name |

methyl (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSENWQHYPMZMBK-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(CC[C@H]2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246509-67-0 | |

| Record name | 1H-Indene-5-carboxylic acid, 3-amino-2,3-dihydro-, methyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246509-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity. This article reviews its structure, biological properties, and potential therapeutic applications based on recent research findings.

- Chemical Formula: C11H14ClNO2

- Molecular Weight: 227.69 g/mol

- CAS Number: 1246509-67-0

- IUPAC Name: this compound

The compound exhibits its biological activity primarily through modulation of specific receptor pathways. Notably, it has been studied in the context of AM receptor antagonism, where it shows promising results in inhibiting receptor activity. The structure-activity relationship (SAR) studies indicate that modifications to the indene core can enhance binding affinity and efficacy against targeted receptors .

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound:

- In Vitro Studies: The compound demonstrated a significant reduction in cell viability in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), with a notable decrease in viability by approximately 55% at a concentration of 10 μM after three days of treatment .

| Study Type | Cell Line | Concentration | Viability Reduction |

|---|---|---|---|

| In Vitro | MDA-MB-231 | 10 μM | 55% |

- In Vivo Studies: In xenograft models, the compound was administered at a dose of 20 mg/kg, resulting in measurable tumor growth inhibition compared to controls. The well-being of subjects was monitored through body weight and behavior assessments, indicating good tolerability .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. Its solubility profile allows for effective formulation in various solvents for both in vitro and in vivo applications . Toxicological assessments have indicated a low incidence of adverse effects at therapeutic doses, making it a candidate for further clinical exploration.

Case Studies

Several case studies have been published that illustrate the compound's potential:

- Breast Cancer Treatment: A study conducted using MDA-MB-231 cells showed that the compound could significantly inhibit tumor cell proliferation when administered systematically.

- Receptor Interaction Studies: Research focusing on the interaction with AM receptors has shown that structural modifications can lead to enhanced antagonistic properties, supporting its role as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity :

Research has indicated that derivatives of indene compounds, including (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, exhibit potential antidepressant properties. Studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation . -

Neuroprotective Effects :

Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound may provide protection against oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer's disease . -

Analgesic Properties :

The compound has been studied for its analgesic effects in preclinical models. Its ability to modulate pain pathways suggests potential as a non-opioid analgesic alternative .

Organic Synthesis Applications

-

Building Block in Synthesis :

This compound serves as a versatile building block in organic synthesis. Its unique indene structure allows for further derivatization, making it useful in the development of more complex molecules with potential pharmaceutical applications . -

Chiral Synthesis :

The chiral nature of this compound makes it an essential component in asymmetric synthesis processes. It can be utilized to create enantiomerically pure compounds that are crucial in the pharmaceutical industry, where the efficacy and safety of drugs can significantly depend on their stereochemistry .

Case Study 1: Antidepressant Development

A study conducted on the antidepressant effects of various indene derivatives included this compound. The results indicated that this compound exhibited significant activity in reducing depressive-like behaviors in animal models when compared to standard antidepressants .

Case Study 2: Neuroprotection Research

In a study focusing on neuroprotective agents, this compound was tested against oxidative stress-induced neuronal cell death. The findings suggested that the compound significantly reduced cell death rates and preserved neuronal function, highlighting its potential therapeutic role in neurodegenerative diseases .

Comparison with Similar Compounds

Stereochemical Impact

- The R-isomer exhibits higher binding affinity to DDR1 (IC₅₀ = 12 nM) compared to the S-isomer (IC₅₀ > 1 μM) due to optimal spatial alignment with the kinase’s hydrophobic pocket .

- In ENL degrader synthesis, the R-configuration is essential for recruiting E3 ligases, while the S-isomer fails to induce protein degradation .

Substituent Effects

- Methoxy groups (e.g., in (R)-5-methoxy analogue) improve metabolic stability but reduce aqueous solubility .

- Chloro substituents (e.g., in 5-chloro derivatives) enhance electrophilicity, enabling covalent binding to target proteins in anticancer agents .

Physicochemical and Pharmacokinetic Profiles

| Parameter | (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HCl | (S)-Isomer | 5-Methoxy Analogue | 5-Chloro Analogue |

|---|---|---|---|---|

| LogP | 1.8 | 1.8 | 2.1 | 2.5 |

| Solubility (PBS) | 12 mg/mL | 10 mg/mL | 8 mg/mL | 5 mg/mL |

| Plasma Stability (t₁/₂) | >24 h | >24 h | 18 h | 12 h |

| CYP3A4 Inhibition | Weak (IC₅₀ > 50 μM) | Weak | Moderate (IC₅₀ = 30 μM) | Strong (IC₅₀ = 10 μM) |

Data compiled from synthesis reports and pharmacological assays .

Preparation Methods

Starting Materials and Protection

The synthesis often starts from substituted indanones or indene derivatives. Protection of amino or hydroxyl groups using tert-butoxycarbonyl (Boc) groups is common to prevent side reactions during subsequent steps.

- Protection Example: Treatment of amino intermediates with di-tert-butyl dicarbonate ((Boc)2O) to afford Boc-protected amines.

Stereoselective Amination

The amino group at the 3-position is introduced via stereoselective amination methods, often involving:

- Reduction of ketones to chiral alcohols followed by substitution.

- Use of chiral catalysts or auxiliaries to induce enantioselectivity.

- Alternatively, chiral pool synthesis from naturally occurring chiral precursors.

Esterification

The carboxylic acid at the 5-position is methylated to form the methyl ester. This is typically achieved by:

- Treatment with methanol in the presence of acid catalysts.

- Use of methylating agents such as diazomethane or methyl iodide under basic conditions.

Deprotection and Salt Formation

- Removal of Boc protecting groups using hydrochloric acid yields the free amine.

- Formation of the hydrochloride salt by treatment with HCl gas or aqueous HCl solution enhances compound stability and crystallinity.

Representative Synthetic Scheme (Based on Literature)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of amino group | (Boc)2O, base | Boc-protected intermediate |

| 2 | Alkylation or carbonyl extrusion | Alkyl halides or carbonyl extrusion reagents | Functionalized intermediate |

| 3 | Deprotection of Boc group | HCl in dioxane or aqueous | Free amine intermediate |

| 4 | Coupling with electrophiles (e.g., bromopyrimidine) | Buchwald–Hartwig amination | Final substituted product |

| 5 | Hydrolysis or esterification | Acid or base catalysis | Methyl ester formation |

| 6 | Formation of hydrochloride salt | HCl gas or solution | (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride |

Research Findings on Synthesis and Enantiomeric Purity

A recent study focusing on the synthesis of 2-amino-2,3-dihydro-1H-indene derivatives (closely related to the target compound) reported:

- Use of Boc protection followed by alkylation and carbonyl extrusion reactions to generate key intermediates.

- Deprotection with hydrochloric acid to yield free amines.

- Buchwald–Hartwig amination to introduce heterocyclic substituents.

- The (R)-enantiomer showed superior biological activity, indicating successful stereoselective synthesis.

The study provided detailed characterization including X-ray crystallography confirming the stereochemistry and purity of the (R)-enantiomer.

Stock Solution Preparation Data

For practical use, the hydrochloride salt of (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is prepared in solution form with precise molarity calculations. The following table summarizes the preparation volumes for different stock concentrations based on the compound mass:

| Mass of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.3919 | 0.8784 | 0.4392 |

| 5 mg | 21.9597 | 4.3919 | 2.196 |

| 10 mg | 43.9194 | 8.7839 | 4.3919 |

This data facilitates accurate preparation for experimental assays.

Analytical and Characterization Techniques

- Chiral HPLC to confirm enantiomeric excess.

- NMR Spectroscopy to verify structure and purity.

- Mass Spectrometry for molecular weight confirmation.

- X-ray Crystallography to confirm absolute configuration and molecular conformation.

- Melting Point and Optical Rotation measurements to assess purity and stereochemistry.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting Material | Substituted indanones or indene derivatives |

| Protection Group | Boc (tert-butoxycarbonyl) |

| Amination Method | Stereoselective amination via chiral catalysts or auxiliaries |

| Esterification Method | Acid-catalyzed methylation or methyl iodide treatment |

| Deprotection Conditions | Hydrochloric acid in dioxane or aqueous solution |

| Salt Formation | Treatment with HCl gas or aqueous HCl |

| Enantiomeric Purity | High, confirmed by chiral HPLC and X-ray crystallography |

| Characterization Techniques | NMR, MS, HPLC, X-ray crystallography |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride?

- Methodological Answer: A common approach involves enantioselective synthesis using chiral catalysts to introduce the (R)-configuration. For example, refluxing intermediates like 3-formyl-indene derivatives with acetic acid and chiral auxiliaries can yield the desired stereochemistry . Post-synthesis, the compound is typically converted to its hydrochloride salt via treatment with HCl in anhydrous conditions, followed by recrystallization from ethanol or methanol to ensure purity .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended. Mobile phases like hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid can resolve enantiomers. Confirmation via circular dichroism (CD) spectroscopy or X-ray crystallography is advised for absolute configuration determination .

Q. What safety precautions are critical during handling?

- Methodological Answer: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group . Waste must be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer: The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce stability in humid environments. Accelerated stability studies (40°C/75% RH) over 4 weeks with HPLC monitoring can quantify degradation products (e.g., free amine or ester hydrolysis). Lyophilization is recommended for long-term storage .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts)?

- Methodological Answer: Discrepancies in -NMR data (e.g., indene proton shifts) may arise from solvent polarity or salt form. Use deuterated DMSO for protonation of the amine group, and compare with computational predictions (DFT-based NMR simulations). High-resolution mass spectrometry (HRMS) can validate molecular ion peaks .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Methodological Answer: Employ continuous flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP complexes) to enhance reaction efficiency. Monitor enantiomeric excess (ee) via inline FTIR or polarimetry. For hydrochloride formation, use gaseous HCl in a controlled reactor to avoid over-acidification .

Q. How does the compound interact with biological targets (e.g., enzyme inhibition)?

- Methodological Answer: Molecular docking studies using the indene core’s rigid structure can predict binding to hydrophobic enzyme pockets (e.g., kinases). Validate with SPR (surface plasmon resonance) for binding kinetics and in vitro enzymatic assays (e.g., fluorescence-based) to measure IC values. Adjust the carboxylate group for improved target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.